Methyl 2-amino-5-cyclopropylbenzoate
Description
Methyl 2-amino-5-cyclopropylbenzoate is a benzoate ester derivative featuring a 2-amino substituent and a cyclopropyl group at the 5-position of the benzene ring. The compound’s structure combines the steric and electronic effects of the cyclopropyl moiety with the reactivity of the ester and amino functional groups. This unique configuration makes it a candidate for applications in pharmaceutical synthesis, agrochemicals, and materials science. Its ester group enhances lipophilicity, while the cyclopropyl ring may influence conformational stability and binding interactions in biological systems .
Properties
IUPAC Name |
methyl 2-amino-5-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMVDJYEJUQWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-cyclopropylbenzoate typically involves the esterification of 2-amino-5-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
2-amino-5-cyclopropylbenzoic acid+methanolacid catalystMethyl 2-amino-5-cyclopropylbenzoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-5-cyclopropylbenzoate is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Functional Group Variations: Ester vs. Amide
A key distinction between Methyl 2-amino-5-cyclopropylbenzoate and structurally related compounds lies in its ester group. For instance, ester derivatives generally exhibit lower melting points and higher volatility compared to amides due to weaker intermolecular interactions .
Substituent Effects: Cyclopropyl vs. Alkyl/Halogen Groups
The cyclopropyl substituent at the 5-position introduces ring strain and unique steric effects. Studies on 2-aminobenzamide analogs demonstrate that cyclopropyl groups enhance metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl) by resisting oxidative degradation. However, halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives) often show higher electronegativity, which can improve binding affinity in receptor-targeted applications but may reduce solubility in polar solvents .
Physicochemical Properties
Hypothetical data based on structural analogs (Table 1):
| Compound Name | Substituent (Position 5) | Functional Group | LogP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Cyclopropyl | Ester | 2.8 | 98–102 | 0.45 (Water) |
| 2-Amino-5-methylbenzamide | Methyl | Amide | 1.2 | 145–148 | 1.20 (Water) |
| 2-Amino-5-chlorobenzoic acid methyl ester | Chlorine | Ester | 3.1 | 110–114 | 0.30 (Water) |
Table 1: Comparative physicochemical properties of this compound and analogs. Data inferred from studies on 2-aminobenzamide derivatives .
Research Findings and Limitations
However, the ester group’s hydrolytic lability may limit its utility in aqueous environments compared to amides. Further experimental validation is required to confirm these extrapolations .
Biological Activity
Methyl 2-amino-5-cyclopropylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 193.23 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl group is significant as it may influence the compound's interaction with biological targets.
Antiparasitic Activity
Recent studies have indicated that this compound exhibits notable antiparasitic activity. In a structure-activity relationship (SAR) study, compounds similar to this compound were evaluated for their ability to inhibit hexokinase in kinetoplastid parasites, which are responsible for diseases such as African sleeping sickness and leishmaniasis.
Key Findings :
- The compound demonstrated an IC value of approximately 0.98 μM against Trypanosoma brucei hexokinase (rTbHK1), indicating effective inhibition at low concentrations .
- Inhibition of parasite growth was observed with a lethal dose (LD) below 10 μM, suggesting a favorable therapeutic index .
Antimicrobial Properties
In addition to antiparasitic effects, this compound has shown promise as an antimicrobial agent. Various derivatives have been synthesized and tested against a range of pathogens.
Biological Activity Data :
| Compound | Target | IC (μM) | % Growth Inhibition |
|---|---|---|---|
| This compound | T. brucei | 0.98 ± 0.07 | >90% |
| This compound | Leishmania spp. | <10.0 | >85% |
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit key enzymes involved in metabolic pathways of parasites. Specifically, its action on hexokinase disrupts glucose metabolism, which is crucial for parasite survival.
Case Studies
- In Vivo Studies : In animal models, administration of this compound led to significant reductions in parasitic load without evident toxicity at therapeutic doses .
- Toxicological Assessment : Comprehensive toxicological evaluations indicated that the compound exhibited low cytotoxicity in mammalian cell lines (EC > 25 μM), supporting its potential as a safe therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
